molecular formula C16H26N4OS B2999277 N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1105209-85-5

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2999277
CAS No.: 1105209-85-5
M. Wt: 322.47
InChI Key: QEZWMOMYGXDPJK-UHFFFAOYSA-N
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Description

The compound “N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a thiadiazole ring, and a piperidine ring . These types of compounds are often of interest in the field of medicinal chemistry due to their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving the formation of the heterocyclic ring, followed by various substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of the heterocyclic thiadiazole ring and the piperidine ring could potentially allow for interesting three-dimensional conformations .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, compounds with similar structures can undergo a variety of chemical reactions. For example, the thiadiazole ring can participate in nucleophilic substitution reactions, and the piperidine ring can undergo various transformations depending on the reaction conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings could impact its solubility and stability .

Scientific Research Applications

Thiazole-Piperidine Hybrids as Tuberculosis Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized from aryl thioamides and evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. Among these, a compound displayed promising activity against all tests, indicating its potential as a novel antituberculosis agent (V. U. Jeankumar et al., 2013).

Radiopharmaceutical Analysis

Liquid chromatography in combination with mass spectrometry (LC-MS) is essential for identifying metabolites in new molecular imaging probes, demonstrating the critical role of structural analogs in the development of imaging agents for medical diagnostics (Ying Ma et al., 2003).

Antithrombotic Activity

A study on N-[2-(4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidino)ethyl]-1-formyl-4-piperidinecarboxamide monohydrochloride monohydrate (AT-1015; a 5-HT(2A) receptor antagonist) in a rat arterial thrombosis model showed it to be a potent and long-acting oral antithrombotic agent, highlighting the therapeutic potential of such compounds in preventing thrombotic events (H. Kihara et al., 2001).

Antipsychotic Potential

Heterocyclic analogues of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl) benzamide hydrochloride were prepared and evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities, suggesting their utility as antipsychotic drugs with minimal extrapyramidal side effects (M. H. Norman et al., 1996).

Antiulcer Agents

Imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. Some compounds demonstrated good cytoprotective properties, indicating their potential use in treating ulcers (J. Starrett et al., 1989).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research into this compound could include further exploration of its potential biological activities, as well as investigations into new methods for its synthesis .

Properties

IUPAC Name

N-cyclohexyl-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZWMOMYGXDPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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